

VU6008677: A Technical Guide to a Novel Tricyclic M4 Positive Allosteric Modulator

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Compound of Interest

Compound Name: VU6008677

Cat. No.: B15574062

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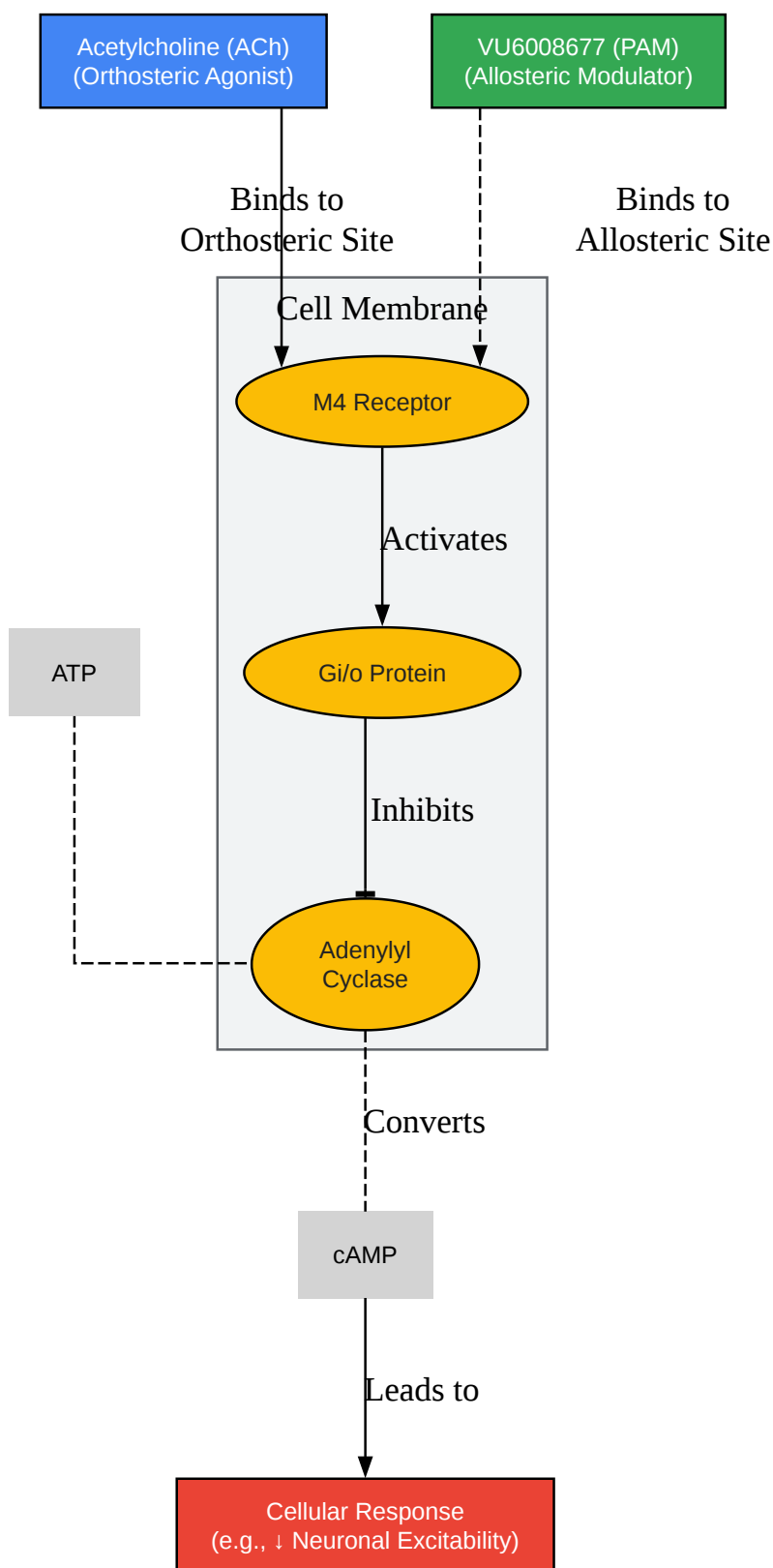
This document provides a comprehensive technical overview of **VU6008677**, a structurally distinct, tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). The M4 receptor is a validated therapeutic target for neurological disorders such as schizophrenia and Parkinson's disease.[1] **VU6008677** emerged from a discovery program aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of earlier M4 PAMs.

Introduction and Rationale

The development of selective M4 PAMs is a key strategy for treating central nervous system disorders.[1] Early M4 PAMs often contained a β -amino carboxamide moiety, which, while important for activity, was associated with poor solubility, P-glycoprotein efflux, and species-dependent potency.[1] To address these liabilities, a "tie-back" strategy was employed to mask this moiety within a rigid tricyclic core. This led to the discovery of two novel tricyclic chemotypes, one of which is the foundation of **VU6008677**: the 8-chloro-7,9-dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine core.[1][2] **VU6008677** (designated as compound 14o in its discovery publication) was identified as a potent M4 PAM with a significantly improved cytochrome P450 (CYP) inhibition profile compared to the parent compound, ML253.[2]

Mechanism of Action: Positive Allosteric Modulation

As a positive allosteric modulator, **VU6008677** does not bind to the same site as the endogenous agonist, acetylcholine (ACh) (the orthosteric site). Instead, it binds to a distinct allosteric site on the M4 receptor.[3] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh.[3] The primary signaling pathway for the M4 receptor is coupling to Gai/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] [5] By potentiating the effect of ACh, **VU6008677** enhances this inhibitory signaling cascade.



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M4 Receptor Signaling Pathway with PAM.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological and DMPK data for **VU6008677** and relevant analogues.

Table 1: In Vitro Potency and Selectivity

Compound	hM4 EC50 (nM) [a]	hM2 EC50 (μM)
VU6008677 (14o)	120	>10
ML253 (Parent)	Data not available	Data not available
13l (Thieno analogue)	72	>10
15g	210	>10

Data sourced from ACS Medicinal Chemistry Letters.[2]

[a] Potency measured using a calcium mobilization assay in CHO cells co-expressing hM4 and a chimeric G-protein (Gqi5) in the presence of an EC20 concentration of acetylcholine.[2]

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile

Parameter	VU6008677 (14o)
Physicochemical Properties	
Molecular Weight (MW)	318.82
xLogP	3.51
Protein Binding	
Rat fu, plasma	0.060
Human fu, plasma	<0.01
Rat fu, brain	0.017
Metabolic Stability	
Rat Predicted CL _{hep} (mL/min/kg)	>47
Human Predicted CL _{hep} (mL/min/kg)	13
CYP450 Inhibition (IC ₅₀ , μM)	
CYP 1A2	<0.10
CYP 2C9	>30
CYP 2D6	>30
CYP 3A4	>30

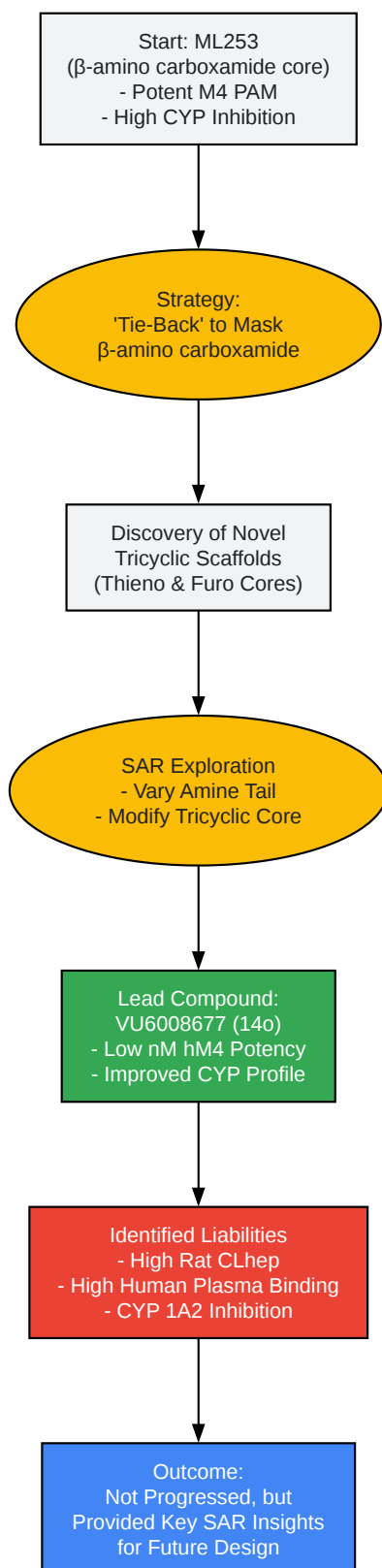
Data sourced from ACS Medicinal Chemistry Letters.[2]

Structure-Activity Relationship (SAR) Insights

The development of **VU6008677** provided key insights into the structure-activity relationships of this tricyclic scaffold.[2]

- Tricyclic Core: The furan-containing core of **VU6008677** (a pyrido[3',2':4,5]furo[3,2-d]pyrimidine) was found to be well-tolerated compared to the analogous thiophene-containing core (pyrido[3',2':4,5]thieno[3,2-d]pyrimidine).[2]

- Amine Tail: Small, aliphatic amine tails were preferred for high potency over larger benzylamine groups.[\[2\]](#)
- CYP Inhibition: The tricyclic strategy was highly effective at reducing the CYP450 inhibition seen with earlier, non-cyclic lead compounds like ML253.[\[2\]](#)



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Logical Workflow of **VU6008677** Development.

Experimental Protocols

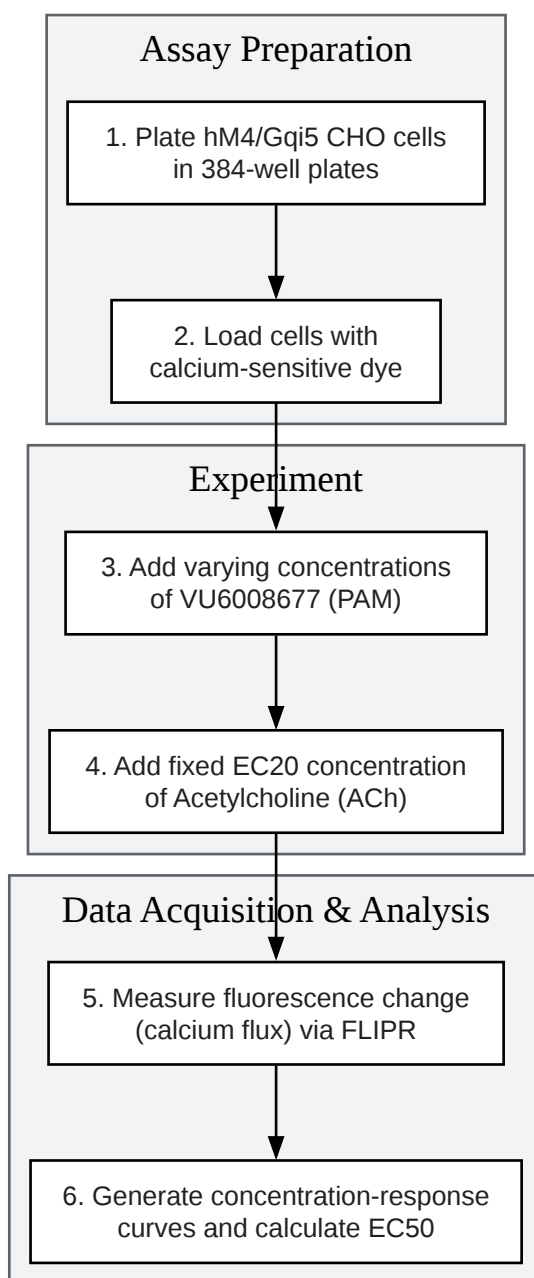
Synthesis

The synthesis of **VU6008677** and its analogs began with a Gewald-type reaction.^{[1][2]} Key steps included the formation of a carboxylate intermediate, cyclization with a formamidine acetate salt to create a pyrimidone, conversion to a chloride with POCl₃, and finally a nucleophilic aromatic substitution with the desired amine to yield the final product.^{[1][2]}

In Vitro Pharmacology: Calcium Mobilization Assay

The potency of the compounds as M4 PAMs was determined using a functional calcium mobilization assay.^[2]

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor (hM4) and a chimeric G-protein, Gqi5. The Gqi5 protein redirects the Gai/o signal to the Gαq pathway, enabling a measurable calcium flux via phospholipase C activation.
- Procedure:
 - Cells are plated in 384-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Test compounds (like **VU6008677**) are added at various concentrations.
 - An EC₂₀ concentration of acetylcholine (the concentration that gives 20% of the maximal response) is added to stimulate the receptor.
 - The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence imaging plate reader (FLIPR).
- Data Analysis: The fluorescence data is used to generate concentration-response curves, from which EC₅₀ values (the concentration of the PAM that produces 50% of its maximal potentiation) are calculated.^[2]



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Workflow for Calcium Mobilization Assay.

In Vitro DMPK Assays

A standard battery of in vitro assays was used to characterize the DMPK profile:[1]

- **Microsomal Stability:** Assessed metabolic stability using pooled human and rat liver microsomes.

- Plasma Protein Binding: Determined the fraction of unbound drug (f_u) in human and rat plasma using equilibrium dialysis.
- Brain Tissue Binding: Determined the fraction of unbound drug (f_u , brain) in rat brain homogenate.
- CYP450 Inhibition: Evaluated the potential for drug-drug interactions by measuring IC50 values against a panel of key CYP enzymes using specific probe substrates in human liver microsomes.[1]

Summary and Conclusion

VU6008677 is a potent, tricyclic M4 PAM discovered through a medicinal chemistry strategy designed to mitigate the liabilities of earlier chemotypes.[1][2] This work successfully produced a novel scaffold with low nanomolar potency and a greatly improved CYP450 inhibition profile, demonstrating the viability of the "tie-back" approach.[2][6] However, **VU6008677** itself was not advanced for further development due to a combination of high predicted clearance in rats, high human plasma protein binding, and specific inhibition of CYP1A2.[2][7] Despite this, the pharmacological data and structure-activity relationship insights gained from the study of **VU6008677** and its analogs are invaluable for the continued design and development of next-generation M4 PAMs for the treatment of neurological diseases.[2]

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